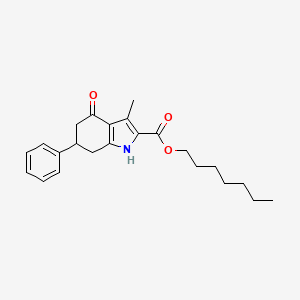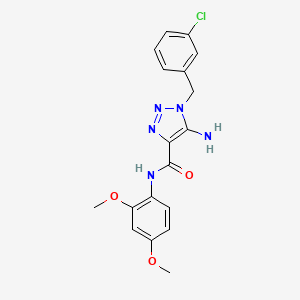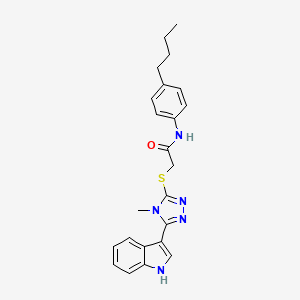methanone](/img/structure/B11430646.png)
[3-(4-fluorophenyl)-10-methoxy-2-methyl-4-thioxo-3,4-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-5(6H)-yl](3,4,5-trimethoxyphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-fluorophenyl)-10-methoxy-2-methyl-4-thioxo-3,4-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-5(6H)-ylmethanone is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzoxadiazocin core, fluorophenyl, methoxy, and trimethoxyphenyl groups. Its molecular formula is C28H27FN2O6S, and it has a molecular weight of 538.59 .
Preparation Methods
The synthesis of 3-(4-fluorophenyl)-10-methoxy-2-methyl-4-thioxo-3,4-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-5(6H)-ylmethanone involves multiple steps, including the formation of the benzoxadiazocin core and the introduction of the fluorophenyl, methoxy, and trimethoxyphenyl groups. The synthetic route typically involves the following steps:
Formation of the Benzoxadiazocin Core: This step involves the cyclization of appropriate precursors under specific conditions to form the benzoxadiazocin ring.
Introduction of Substituents: The fluorophenyl, methoxy, and trimethoxyphenyl groups are introduced through various substitution reactions.
Final Assembly: The final compound is assembled through a series of coupling reactions, followed by purification to obtain the desired product.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
3-(4-fluorophenyl)-10-methoxy-2-methyl-4-thioxo-3,4-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-5(6H)-ylmethanone undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, typically using reagents such as hydrogen peroxide or potassium permanganate, to form oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific substituents are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-(4-fluorophenyl)-10-methoxy-2-methyl-4-thioxo-3,4-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-5(6H)-ylmethanone has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for various diseases.
Industry: The compound may have applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-fluorophenyl)-10-methoxy-2-methyl-4-thioxo-3,4-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-5(6H)-ylmethanone involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar compounds to 3-(4-fluorophenyl)-10-methoxy-2-methyl-4-thioxo-3,4-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-5(6H)-ylmethanone include:
- (3-Hydroxy-4-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone
- (4-fluorophenyl)(3,4,5-trimethoxyphenyl)methanone
- 3-(4-fluorophenyl)-7-methoxy-2-methyl-4H-chromen-4-one
These compounds share structural similarities but differ in specific substituents and functional groups, which can lead to differences in their chemical and biological properties
Properties
Molecular Formula |
C28H27FN2O6S |
|---|---|
Molecular Weight |
538.6 g/mol |
IUPAC Name |
[10-(4-fluorophenyl)-6-methoxy-9-methyl-11-sulfanylidene-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-12-yl]-(3,4,5-trimethoxyphenyl)methanone |
InChI |
InChI=1S/C28H27FN2O6S/c1-28-15-20(19-7-6-8-21(33-2)24(19)37-28)30(27(38)31(28)18-11-9-17(29)10-12-18)26(32)16-13-22(34-3)25(36-5)23(14-16)35-4/h6-14,20H,15H2,1-5H3 |
InChI Key |
MSQOUIXJAFHEQE-UHFFFAOYSA-N |
Canonical SMILES |
CC12CC(C3=C(O1)C(=CC=C3)OC)N(C(=S)N2C4=CC=C(C=C4)F)C(=O)C5=CC(=C(C(=C5)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,2-bis(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-amine](/img/structure/B11430565.png)
![7-(2-Methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11430576.png)
![(2E)-2-(4-chlorobenzylidene)-6-(4-methylbenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11430584.png)


![Methyl 2-{[(3-methylisoxazol-5-yl)carbonyl]amino}benzoate](/img/structure/B11430609.png)
![N-{[4-(2,5-Dimethylphenyl)-5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}furan-2-carboxamide](/img/structure/B11430620.png)
![N-(1,3-benzodioxol-5-yl)-6-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11430624.png)
![2-(4-methoxyphenyl)-6-methyl-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11430626.png)
![8-(3-ethoxy-4-hydroxyphenyl)-3-(2-methylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11430631.png)


![N,N-bis(2-methoxyethyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B11430651.png)
![N,N-dimethyl-N'-(1,3,7-trimethyl-2,4-dioxo-1,2,3,4-tetrahydrobenzo[g]pteridin-8-yl)imidoformamide](/img/structure/B11430654.png)
